molecular formula C18H19N3O B6431711 3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}butanamide CAS No. 670248-22-3

3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}butanamide

Cat. No.: B6431711
CAS No.: 670248-22-3
M. Wt: 293.4 g/mol
InChI Key: IZUQEQZDCXKVHP-UHFFFAOYSA-N
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Description

3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}butanamide is a compound belonging to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is advantageous due to its simplicity and effectiveness in producing high yields of the target compound.

Industrial Production Methods

Industrial production methods for this compound often utilize multicomponent reactions, which allow for the efficient synthesis of a wide range of products while avoiding the complexities of multistage syntheses . These methods are particularly valuable in large-scale production settings where efficiency and yield are critical.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}butanamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents . Reaction conditions can vary widely depending on the desired outcome, but they often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazo[1,2-a]pyridine compounds .

Mechanism of Action

The mechanism of action of 3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}butanamide involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}butanamide include other imidazo[1,2-a]pyridine derivatives, such as zolpidem and alpidem . These compounds share a common structural framework but differ in their specific substituents and functional groups.

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of substituents, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields .

Properties

IUPAC Name

3-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-13(2)12-16(22)20-18-17(14-8-4-3-5-9-14)19-15-10-6-7-11-21(15)18/h3-11,13H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUQEQZDCXKVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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